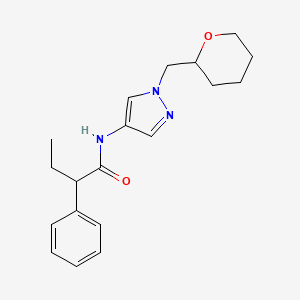
2-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)butanamide is a useful research compound. Its molecular formula is C19H25N3O2 and its molecular weight is 327.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationship Studies
Synthesis and Pharmacological Activity
A study reported the synthesis of a series of 5-(biphenyl-4-ylmethyl)pyrazoles as potent angiotensin II antagonists, demonstrating the importance of specific substituents for high affinity and potency. This research underscores the utility of pyrazole derivatives in the development of antihypertensive agents (Almansa et al., 1997).
Antimicrobial and Anti-inflammatory Applications
Biological Activity of Pyrazole Derivatives
Another study focused on the synthesis, characterization, and biological activity of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, revealing potent cytotoxic activity against HL-60 cells and antimicrobial efficacy, highlighting the pyrazole core as a versatile scaffold in designing new therapeutic agents (Asegbeloyin et al., 2014).
Catalysis and Synthetic Applications
Cycloaddition Reactions
The utility of pyrazoles in cycloaddition reactions was explored, showing regioselective interactions with electron-poor olefins leading to triazolines, aziridines, and other products, indicating the role of pyrazole derivatives in synthetic organic chemistry and the potential for developing novel compounds (Broeckx et al., 1971).
Chiral Separations
Chiral Stationary Phases
Research into the analytical and preparative separation of the enantiomers of pyrazole phenyl ether herbicides on chiral stationary phases showcases the significance of pyrazole derivatives in the field of chiral chemistry, providing insights into the resolution of enantiomers for biological evaluation (Hamper et al., 1994).
Carbon Dioxide Fixation
Bifunctional Frustrated Lewis Pairs
A study utilized a bifunctional frustrated Lewis pair for the fixation of carbon dioxide and related small molecules, presenting a pyrazolylborane-based system for environmental and synthetic applications, emphasizing the role of pyrazole derivatives in addressing carbon capture and utilization challenges (Theuergarten et al., 2012).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as mangiferin , have been shown to engage with a variety of pharmacological targets.
Mode of Action
Based on its structural similarity to mangiferin , it may interact with its targets in a similar manner. Mangiferin, a bioactive component derived primarily from the mango tree, belongs to the Xanthone family. Its structure allows it to engage with a variety of pharmacological targets .
Pharmacokinetics
For example, Mangiferin has been studied for its absorption and bioavailability .
Result of Action
Compounds with similar structures, such as mangiferin, have demonstrated antibacterial, hypocholesterolemic, antiallergic, cardiotonic, antidiabetic, anti-neoplastic, neuroprotective, antioxidant, and immunomodulatory properties .
Propiedades
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-2-18(15-8-4-3-5-9-15)19(23)21-16-12-20-22(13-16)14-17-10-6-7-11-24-17/h3-5,8-9,12-13,17-18H,2,6-7,10-11,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEGYEWEHFJLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CN(N=C2)CC3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
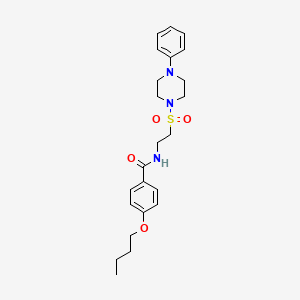

![Propan-2-yl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2892295.png)
![N-[(4-fluorophenyl)methyl]-N-phenyladamantane-1-carboxamide](/img/structure/B2892299.png)
![Methyl 2-[methyl-2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2892300.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2892302.png)
![N-(2-methylquinolin-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2892303.png)
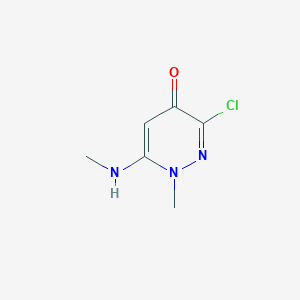
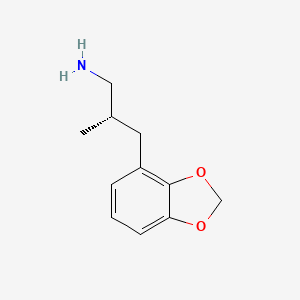
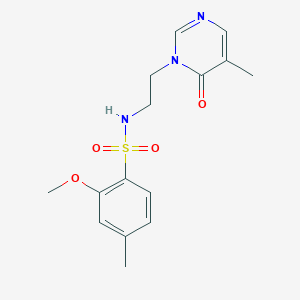
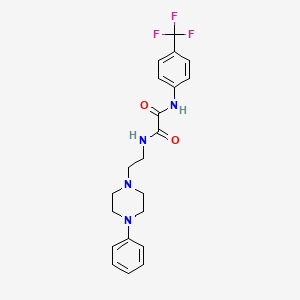

![4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxyphenyl)butanamide](/img/structure/B2892313.png)
![4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline](/img/structure/B2892315.png)
